

Application Notes and Protocols: Nickel Sulfamate in Aerospace Materials Research

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Compound of Interest

Compound Name: Nickel sulfamate

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Introduction

Nickel sulfamate electroplating is a cornerstone surface finishing process in the aerospace industry, prized for its ability to produce high-purity, low-stress, and highly ductile nickel deposits.[1][2][3][4] These characteristics are critical for components subjected to extreme temperatures, mechanical loads, and corrosive environments, ensuring reliability and longevity in demanding aerospace applications.[2][5] This document provides detailed application notes, experimental protocols, and data on the use of **nickel sulfamate** in aerospace materials research, adhering to standards such as AMS 2424.

The process involves the electrodeposition of nickel from a sulfamate-based electrolyte, resulting in a 99.9% pure nickel coating.[3] Key advantages of this process include exceptional corrosion and wear resistance, high tensile strength, and excellent machinability.[5][6][7] Typical aerospace applications include the coating of turbine blades, landing gear components, and engine parts.[2]

Data Presentation: Mechanical Properties of Sulfamate Nickel Deposits

The mechanical properties of sulfamate nickel deposits are critical for their performance in aerospace applications. The following table summarizes key quantitative data for these

properties.

Property	Typical Value/Range	Test Method	Notes
Hardness	150 - 310 DPH	ASTM E384	Hardness can be influenced by bath temperature and current density.[8] AMS 2424 specifies a maximum hardness of 300 HV100.
Tensile Strength	50 - 71 MPa (compressive vs. tensile stress deposits)	ASTM E8	The tensile strength is affected by the internal stress of the deposit, which can be controlled by the plating parameters.[9]
Internal Stress	Within $\pm 1,500$ psi	-	Low internal stress is a key feature of nickel sulfamate deposits, achievable at 50-55°C and 10-20 mA/cm ² . [8]
Ductility (Elongation)	Varies with thickness and stress	ASTM E8	Deposits with tensile stress generally exhibit greater ductility. Annealing can further increase ductility.[9]
Purity	99.9% Nickel	-	High purity is a defining characteristic of the sulfamate nickel plating process.[3]
Temperature Resistance	Up to 1400°C	-	The high purity of the deposit contributes to its excellent performance at

elevated
temperatures.[6][10]

Experimental Protocols

Nickel Sulfamate Electroplating Protocol

This protocol outlines the steps for electroplating a component with **nickel sulfamate**, suitable for aerospace applications.

3.1.1 Bath Composition and Operating Parameters

Parameter	Range	Optimum
Nickel Sulfamate (as Ni metal)	90 - 135 g/L	-
Boric Acid	30 - 45 g/L	-
pH	3.5 - 4.5	4.0
Temperature	45 - 60°C	50 - 55°C
Current Density	1 - 20 A/dm ²	10 - 20 mA/cm ²
Agitation	Mechanical or Air	-

3.1.2 Pre-treatment and Plating Procedure

- **Substrate Preparation:** Thoroughly clean the substrate to remove any oils, greases, and oxides. This may involve solvent cleaning, alkaline cleaning, and acid activation steps.
- **Rinsing:** Rinse the component with deionized water after each cleaning step to prevent drag-in of contaminants into the plating bath.
- **Plating:** Immerse the prepared component in the **nickel sulfamate** plating bath. Apply the appropriate DC current and maintain the specified operating parameters for the required duration to achieve the desired plating thickness.

- Post-treatment: After plating, rinse the component thoroughly with deionized water and dry. A hydrogen embrittlement relief bake may be necessary for high-strength steel components.

Quality Control and Testing Protocols

3.2.1 Adhesion Testing (ASTM B571)

This protocol describes a qualitative method to assess the adhesion of the nickel coating.

- Bend Test: Bend a plated sample 180 degrees over a mandrel with a diameter four times the thickness of the sample.[\[11\]](#)
- Scribe-Grid Test: Use a hardened steel tool to scribe a grid pattern through the coating to the substrate. The spacing between lines should be approximately ten times the coating thickness.[\[11\]](#)
- Evaluation: Examine the tested area under low magnification (e.g., 4x).[\[11\]](#) Any peeling, flaking, or lifting of the coating from the substrate indicates poor adhesion.[\[11\]](#)

3.2.2 Microhardness Testing (ASTM E384)

This protocol outlines the procedure for measuring the microhardness of the nickel deposit.

- Sample Preparation: Prepare a cross-section of the plated component by mounting and polishing it to a mirror finish.
- Indentation: Use a microhardness tester with a Vickers or Knoop diamond indenter.[\[12\]](#) Apply a specified load (e.g., 100 gf) for a set dwell time (e.g., 10-15 seconds).[\[13\]](#)
- Measurement: Measure the diagonal lengths of the indentation using the microscope of the hardness tester.[\[13\]](#)
- Calculation: Calculate the hardness value based on the applied load and the measured indentation dimensions.

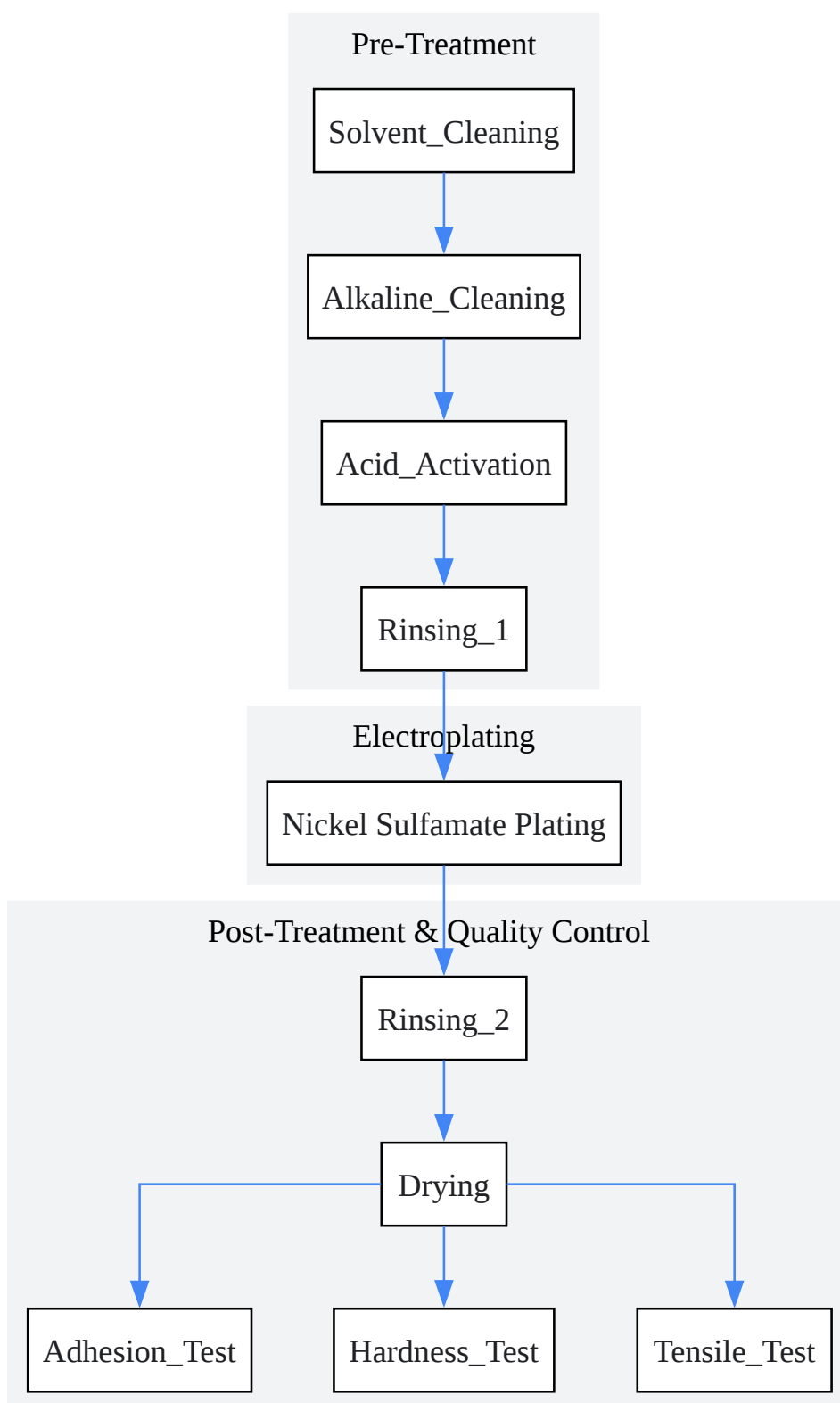
3.2.3 Tensile Testing (ASTM E8/E8M)

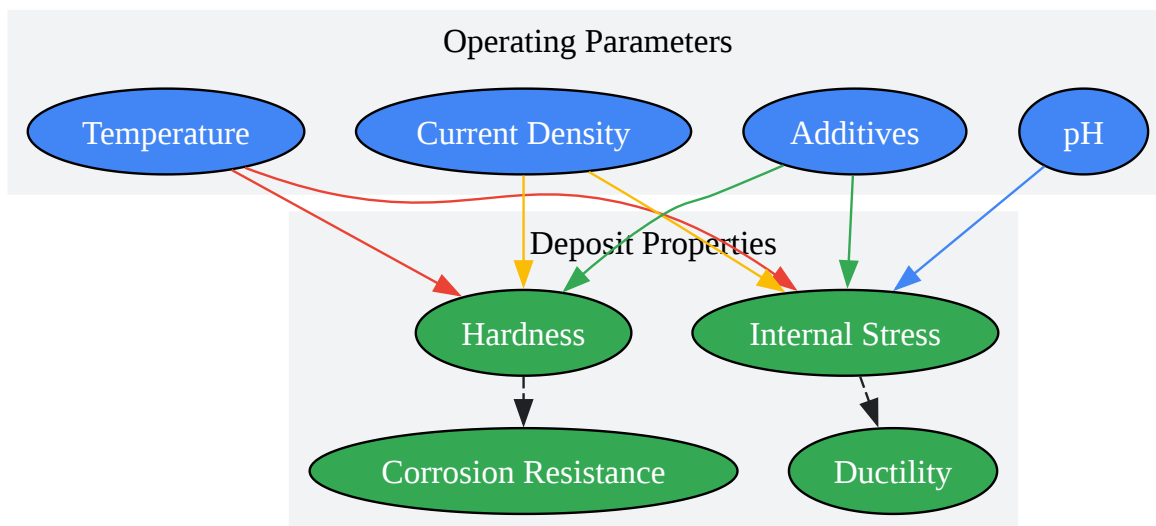
This protocol describes the method for determining the tensile properties of the nickel deposit.

- Specimen Preparation: Prepare a standardized tensile test specimen from the plated material according to the dimensions specified in ASTM E8/E8M.[\[14\]](#)
- Testing: Mount the specimen in a universal testing machine.[\[15\]](#) Apply a uniaxial tensile load at a controlled rate until the specimen fractures.[\[14\]](#)[\[15\]](#)
- Data Acquisition: Record the load and elongation data throughout the test.[\[15\]](#)
- Analysis: From the stress-strain curve, determine the ultimate tensile strength, yield strength, and percent elongation.[\[16\]](#)[\[17\]](#)

Visualization of Workflows and Relationships

Experimental Workflow for Nickel Sulfamate Plating and Testing





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